molecular formula C10H19O6PS2 B13813168 Carbofos-2,3-14C

Carbofos-2,3-14C

Cat. No.: B13813168
M. Wt: 334.3 g/mol
InChI Key: JXSJBGJIGXNWCI-SHGRYJKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbofos-2,3-14C involves the incorporation of carbon-14 isotopes into the malathion molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the carbon-14 isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities are equipped with specialized equipment to handle radioactive materials safely .

Chemical Reactions Analysis

Types of Reactions: Carbofos-2,3-14C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

Carbofos-2,3-14C is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Carbofos-2,3-14C is similar to that of malathion. It inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death in insects. The radiolabeled carbon-14 allows researchers to trace the compound’s distribution and metabolism in various systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its radiolabeled carbon-14, which allows for detailed tracing and analysis in scientific studies. This feature makes it particularly valuable for research applications where understanding the behavior and fate of malathion is crucial .

Properties

Molecular Formula

C10H19O6PS2

Molecular Weight

334.3 g/mol

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanyl(2,3-14C2)butanedioate

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2

InChI Key

JXSJBGJIGXNWCI-SHGRYJKJSA-N

Isomeric SMILES

CCOC(=O)[14CH2][14CH](C(=O)OCC)SP(=S)(OC)OC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Origin of Product

United States

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